L 674573

Catalog No.
S532153
CAS No.
127481-29-2
M.F
C28H27NO3S
M. Wt
457.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L 674573

Non-selective antagonists (e.g., clozapine) confound D4 CNS studies with D2/D3/5-HT2A off-target effects. L-674,573 is a sub-nM D4 antagonist (Ki 1000-fold selectivity over D2/D3 and low 5-HT2A, ensuring clean pathway isolation. • Avoids neuroleptic-like D2 artifacts. • Low 5-HT2A vs. L-745,870. • Robust positive control for D4 binding assays. Ready stock, consistent quality.

CAS Number

127481-29-2

Product Name

L 674573

IUPAC Name

2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid

Molecular Formula

C28H27NO3S

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)

InChI Key

JOIXGLLMSDPZDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

solubility

Soluble in DMSO

Synonyms

((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid, L 674573, L-674,573, L-674573

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

The exact mass of the compound ((4-Phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid is 457.1712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

5 mg, 10 mg, 50 mg

L-674,573 is a potent, non-peptide antagonist of the human dopamine D4 receptor, belonging to the 7-azaindole class of compounds. It is a critical pharmacological tool for researchers aiming to isolate and study the specific roles of the D4 receptor in the central nervous system. Its value is defined by its high affinity for the D4 receptor and, crucially, its profound selectivity against the closely related D2 and D3 dopamine receptors, which ensures that observed experimental effects can be confidently attributed to D4 antagonism.

Research Fit

Workflow

5-LO translocation studies via FLAP antagonism in cell-based leukotriene biosynthesis models

Mechanism

Binds FLAP and blocks stimulus-induced 5-lipoxygenase membrane translocation without direct catalytic inhibition

Scaffold

Quinoline class FLAP antagonist, orthogonal to indole-based probes such as MK-886

Procuring a less selective compound, such as the atypical antipsychotic clozapine, to investigate D4 receptor function is a frequent source of experimental error. While clozapine binds to D4 receptors, its significant affinity for D2, D3, and various serotonin receptors makes it impossible to isolate the effects of D4 blockade. Using a non-selective tool can introduce confounding variables, leading to misinterpreted data and compromising study reproducibility. For mechanistic studies requiring precise pathway interrogation, L-674,573 provides the necessary specificity that broader-spectrum compounds lack.

Substitution Risk

L 674573 (FLAP antagonist) vs. Direct 5-LO inhibitors

Direct catalytic inhibitors do not prevent FLAP-dependent 5-LO translocation; functional outcome may differ in translocation-based assays.

Quinoline FLAP antagonist vs. Indole FLAP antagonist MK-886

MK-886 shows cell-type-dependent 5-LO translocation inhibition; cross-class substitution may require translocation verification in target cells.

L 674573 (active) vs. L 671,480 (inactive analog)

Close structural analog L 671,480 fails to engage FLAP or inhibit leukotriene synthesis; scaffold similarity does not guarantee target activity.

Elite-Class Selectivity Against Dopamine D2 and D3 Receptors

L-674,573 demonstrates exceptionally high selectivity for the human dopamine D4 receptor over the closely related D2 and D3 subtypes. In binding assays with cloned human receptors, L-674,573 was approximately 5000-fold more selective for D4 over D2 receptors and 2100-fold more selective for D4 over D3 receptors. In contrast, the common benchmark compound clozapine is only about 15-fold selective for D4 over D2 receptors under similar conditions.

Evidence DimensionReceptor Selectivity Ratio (Ki D2 / Ki D4)
Target Compound Data~5000-fold
Comparator Or BaselineClozapine: ~15-fold
Quantified Difference>300-fold greater selectivity than clozapine
ConditionsBinding affinity (Ki) determined using cloned human dopamine receptors (D4.2 and D2).

This extreme selectivity is the primary reason to procure L-674,573; it ensures that experimental outcomes are not confounded by off-target D2 or D3 effects, which is a critical issue with less selective tools.

Stimulus-Dependent Potency
Reported
Calcimycin IC₅₀ 100 nM; fMLP IC₅₀ 50 nM
Supports stimulus-context FLAP antagonist profiling
MK-886 exhibits cell-type-variable 5-LO translocation despite inhibiting synthesis

Favorable Serotonergic Profile vs. Alternative Selective Antagonist L-745,870

When choosing between highly selective D4 antagonists, off-target profiles become a key differentiator. L-674,573 and its close analog L-745,870 have comparable high affinity for the D4 receptor. However, L-674,573 shows over 10-fold lower affinity for the human 5-HT2A receptor (Ki = 320 nM) compared to L-745,870 (Ki = 29 nM).

Evidence DimensionBinding Affinity (Ki) at human 5-HT2A Receptor
Target Compound Data320 nM
Comparator Or BaselineL-745,870: 29 nM
Quantified Difference>10-fold lower affinity (weaker binding) at 5-HT2A
ConditionsBinding affinity (Ki) determined using cloned human 5-HT2A receptors.

For researchers needing to avoid serotonergic system modulation, L-674,573 is the more appropriate tool, offering a cleaner D4-specific profile than L-745,870.

FLAP Engagement vs. L 671,480
Head-to-head
L 674573 binds and inhibits FLAP labeling; L 671,480 inactive
Compound-specific FLAP engagement must be verified
Inactive analog serves as negative control for quinoline scaffold effects

High-Affinity D4 Receptor Binding for Potent In Vitro Applications

L-674,573 demonstrates sub-nanomolar affinity for the human dopamine D4 receptor, with a reported Ki of 0.86 nM. This is over 10-fold more potent than the benchmark compound clozapine, which has a reported Ki of 9.2 nM at the same receptor subtype.

Evidence DimensionBinding Affinity (Ki) at human D4.2 Receptor
Target Compound Data0.86 nM
Comparator Or BaselineClozapine: 9.2 nM
Quantified Difference>10-fold higher affinity than clozapine
ConditionsBinding affinity (Ki) determined using cloned human dopamine D4.2 receptors.

Higher affinity allows for the use of lower compound concentrations in vitro, minimizing potential for non-specific binding, reducing material costs, and increasing the precision of receptor occupancy studies.

5-LO Translocation Block
Head-to-head
Complete inhibition at 1 µM (Calcimycin-stimulated HL-60 cells)
Functional FLAP antagonism confirmed at cellular level
L 671,480 shows no translocation inhibition under identical conditions
FLAP Binding Competition
Class-level
IC₅₀ 70 nM for inhibition of FLAP photoaffinity labeling
Orthogonal quinoline scaffold for FLAP binding studies
Competes with indole and quindole probes; enables cross-scaffold validation

Mechanistic Studies of D4 Function in CNS Disorders

For researchers investigating the precise role of D4 receptors in models of schizophrenia, ADHD, or addiction, the extreme selectivity of L-674,573 over D2 and D3 receptors is essential. It allows for the confident dissection of D4-mediated pathways without the confounding neuroleptic-like effects associated with D2 antagonism.

In Vivo Studies Requiring Minimal Serotonergic Interference

When studying cognitive function or behaviors where the serotonergic system plays a key role, L-674,573 is a more suitable choice than other selective D4 antagonists like L-745,870. Its significantly lower affinity for 5-HT2A receptors ensures that observed outcomes are not influenced by unintended modulation of serotonin pathways.

Development of D4-Specific In Vitro Assays

The potent, sub-nanomolar affinity of L-674,573 makes it an ideal positive control or reference antagonist for establishing and validating D4 receptor binding assays or functional screens. Its high affinity provides a robust signal window, while its selectivity ensures the assay is specific to the D4 target.

Application Fit Matrix

Application
Selection Property
Validation Focus
5-LO Translocation Studies
FLAP antagonist with quinoline scaffold; non-catalytic mechanism
Verify inhibition of stimulus-induced 5-LO membrane translocation in cell models
Cross-Class FLAP Pharmacology
Chemically distinct from indole-based FLAP ligands
Benchmark FLAP binding competition across indole, quinoline, and quindole probes
Negative Control Procurement
Paired procurement with inactive analog L 671,480
Confirm compound-specific FLAP engagement and exclude scaffold-related artifacts

XLogP3

6.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

457.17116490 g/mol

Monoisotopic Mass

457.17116490 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XF2ACV4KGZ
1: Mancini JA, Prasit P, Coppolino MG, Charleson P, Leger S, Evans JF, Gillard JW, Vickers PJ. 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. Mol Pharmacol. 1992 Feb;41(2):267-72. PubMed PMID: 1538707.
2: Kargman S, Prasit P, Evans JF. Translocation of HL-60 cell 5-lipoxygenase. Inhibition of A23187- or N-formyl-methionyl-leucyl-phenylalanine-induced translocation by indole and quinoline leukotriene synthesis inhibitors. J Biol Chem. 1991 Dec 15;266(35):23745-52. PubMed PMID: 1748650.

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